

A Comparative Guide to the Analytical Characterization of 2-(2-Methoxyphenyl)oxirane

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)oxirane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of **2-(2-Methoxyphenyl)oxirane**, a significant epoxide intermediate in organic synthesis. The performance of key analytical methods is compared with its structural isomer, 2-(4-Methoxyphenyl)oxirane, and the parent compound, styrene oxide, offering valuable data for identification, quantification, and quality control.

Executive Summary

The structural elucidation and purity assessment of **2-(2-Methoxyphenyl)oxirane** are critical for its application in research and pharmaceutical development. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this compound. Comparative data for 2-(4-Methoxyphenyl)oxirane and styrene oxide are presented to highlight the influence of the methoxy group's position on the spectral characteristics.

Comparison of Analytical Techniques

The following tables summarize the key analytical data obtained for **2-(2-Methoxyphenyl)oxirane** and its selected alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. The chemical shifts of the protons and carbons in the epoxide ring are particularly diagnostic.

Table 1: ¹H NMR Spectral Data Comparison

Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2-(2-Methoxyphenyl)oxirane	Aromatic (Ar-H)	6.85-7.30	m	-
Oxirane CH	~4.0 (Predicted)	dd	-	
Oxirane CH ₂	~2.8, ~3.2 (Predicted)	m	-	
Methoxy (OCH ₃)	~3.85	s	-	
2-(4-Methoxyphenyl)oxirane	Aromatic (Ar-H)	6.88 (d), 7.25 (d)	d, d	8.7
Oxirane CH	3.82	dd	2.6, 4.1	
Oxirane CH ₂	2.73 (dd), 3.12 (dd)	dd, dd	2.6, 5.5; 4.1, 5.5	
Methoxy (OCH ₃)	3.79	s	-	
Styrene Oxide[1][2]	Aromatic (Ar-H)	7.27–7.37[1][2]	m	-
Oxirane CH	3.87[2]	t	4.0[2]	
Oxirane CH ₂	2.81 (dd), 3.16 (dd)	dd, dd	4.0; 4.0	

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Carbon	Chemical Shift (δ , ppm)
2-(2-Methoxyphenyl)oxirane	Aromatic Quaternary (C-O, C-C)	~157, ~127 (Predicted)
Aromatic CH	~110, ~121, ~125, ~129 (Predicted)	
Oxirane CH	~51 (Predicted)	
Oxirane CH ₂	~45 (Predicted)	
Methoxy (OCH ₃)	~55 (Predicted)	
2-(4-Methoxyphenyl)oxirane	Aromatic Quaternary (C-O, C-C)	159.6, 130.6
Aromatic CH	114.0, 127.1	
Oxirane CH	52.2	
Oxirane CH ₂	46.9	
Methoxy (OCH ₃)	55.2	
Styrene Oxide	Aromatic Quaternary (C-C)	137.9
Aromatic CH	125.5, 128.2, 128.4	
Oxirane CH	52.2	
Oxirane CH ₂	45.9	

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of the epoxide ring and the aromatic methoxy group are key identifiers.

Table 3: FTIR Spectral Data Comparison

Compound	Wavenumber (cm ⁻¹)	Assignment
2-(2-Methoxyphenyl)oxirane	~3000	Aromatic C-H Stretch
	~2930, ~2840	Aliphatic C-H Stretch
	~1600, ~1490	Aromatic C=C Stretch
	~1245	Asymmetric C-O-C Stretch (Aryl Ether)
	~1030	Symmetric C-O-C Stretch (Aryl Ether)
2-(4-Methoxyphenyl)oxirane[4]	~915, ~830	Epoxide Ring Vibrations[3]
	3000-2800	C-H Stretch
	1612, 1515	Aromatic C=C Stretch
	1249	Asymmetric C-O-C Stretch (Aryl Ether)
	1035	Symmetric C-O-C Stretch (Aryl Ether)
Styrene Oxide[1]	913, 831	Epoxide Ring Vibrations
	~3030	Aromatic C-H Stretch
	~2920, ~2850	Aliphatic C-H Stretch
	~1600, ~1495	Aromatic C=C Stretch
	~1260	Epoxide Ring "Breathing"
	~910, ~840	Epoxide Ring Vibrations

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the compound and its fragments.

Table 4: GC-MS Data Comparison

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-(2-Methoxyphenyl)oxirane[5]	150	135, 121, 107, 91, 77
2-(4-Methoxyphenyl)oxirane[4]	150	135, 121, 108, 91, 77
Styrene Oxide[1]	120	119, 91, 90, 77, 63, 51

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

- Instrumentation: 400 MHz NMR Spectrometer
- Sample Preparation: 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: A standard proton experiment was performed with a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled carbon experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required for ^{13}C NMR.

FTIR Spectroscopy

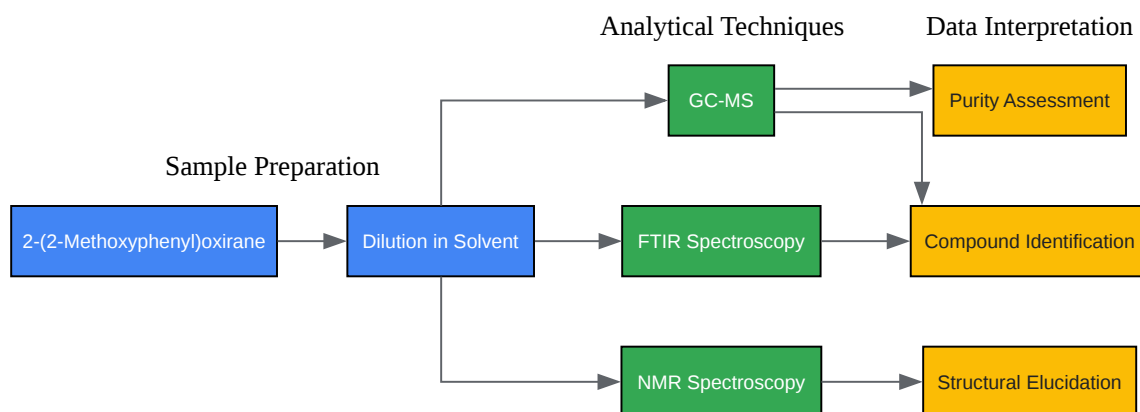
- Instrumentation: FTIR Spectrometer with a Diamond ATR accessory.
- Sample Preparation: A small drop of the neat liquid sample was placed directly on the ATR crystal.
- Data Acquisition: Spectra were recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

GC-MS

- Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: Samples were diluted to a concentration of approximately 100 µg/mL in dichloromethane.
- GC Conditions:
 - Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Visualizations

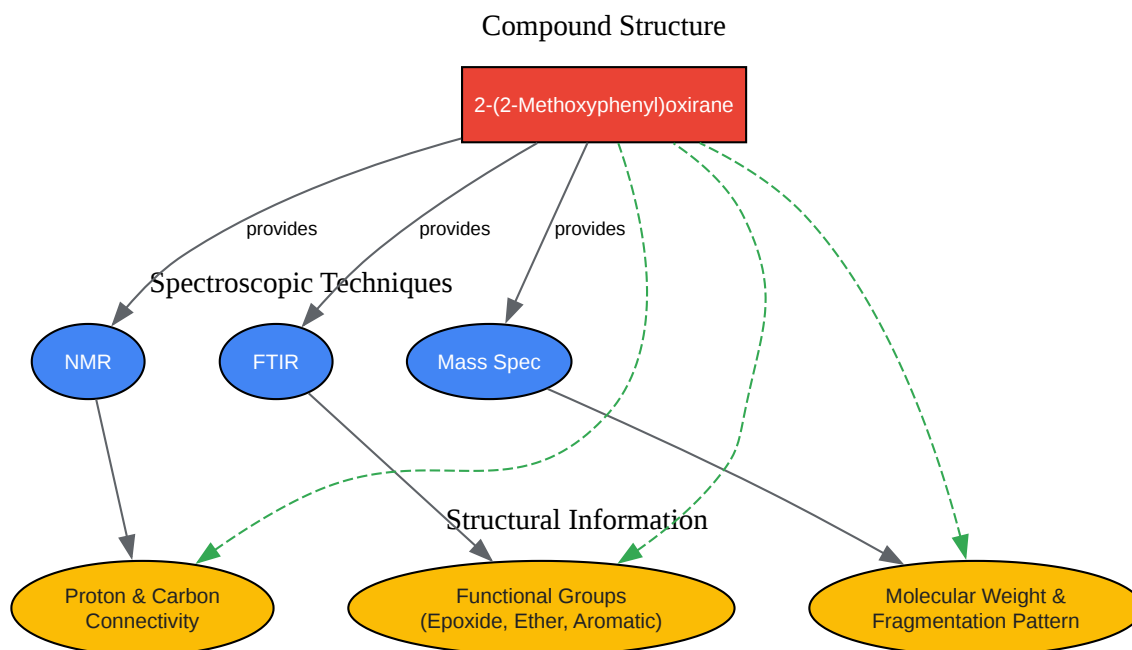
Analytical Workflow



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Caption: Workflow for the analytical characterization of **2-(2-Methoxyphenyl)oxirane**.

Logical Relationship of Spectroscopic Data



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Caption: Relationship between spectroscopic techniques and structural information.

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